molecular formula C4H13ClO2Sn B083728 Stannane, butylchlorodihydroxy- CAS No. 13355-96-9

Stannane, butylchlorodihydroxy-

Cat. No. B083728
CAS RN: 13355-96-9
M. Wt: 247.31 g/mol
InChI Key: YWFUVTMPYOLBDB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related stannane compounds involves exchange reactions and the manipulation of organic tin precursors. For example, bis(tert-butyl)(2-thioxo-1,3-dithiole-4,5-dithiolato)stannane and its oxo counterpart were synthesized through exchange reactions involving But2SnCl2 and metal dithiolene complexes, demonstrating the versatility of tin in forming organometallic frameworks with potential relevance to the synthesis of "Stannane, butylchlorodihydroxy-" (Comerlato et al., 2008).

Molecular Structure Analysis

X-ray crystallography reveals that such stannane compounds can exhibit complex aggregated structures, including polymers and cyclic tetramers, driven by intermolecular Sn–S or Sn–O interactions. This highlights the structural diversity achievable with tin-based compounds, suggesting a wide range of molecular geometries for "Stannane, butylchlorodihydroxy-" derivatives (Comerlato et al., 2008).

Chemical Reactions and Properties

Stannane compounds participate in a variety of chemical reactions, including carboxylations and Barbier-type reactions, which are essential for the synthesis of complex organic molecules. For instance, α-amido and α-acetoxy stannanes react with carbon dioxide to produce arylglycine and mandelic acid derivatives, demonstrating the utility of stannane derivatives in carbon-carbon bond-forming reactions (Mita et al., 2012).

Physical Properties Analysis

The physical properties of stannane compounds, such as solubility, melting points, and stability, can vary widely depending on their molecular structure. For example, trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane exhibits unique solubility and stability characteristics due to its heptacoordinate structure, illustrating the influence of molecular geometry on the physical properties of stannanes (Kobayashi et al., 2010).

Chemical Properties Analysis

The chemical properties of "Stannane, butylchlorodihydroxy-" and related compounds include reactivity towards nucleophiles, electrophiles, and various organic substrates. These reactions are often catalyzed by the stannane moiety, demonstrating the role of organotin compounds in organic synthesis as reagents or catalysts. For instance, the stereospecific synthesis of vicinal diols via stannous chloride-mediated reactions showcases the chemical versatility of stannane compounds (Yasuda et al., 2009).

Scientific Research Applications

  • Synthesis of Hydroxymethyl Anion Equivalents

    The compound tributyl[(methoxymethoxy)methyl]stannane, related to Stannane, butylchlorodihydroxy-, is used as an intermediate in the synthesis of hydroxymethyl anion equivalents. This compound demonstrates potential in metalation reactions and protection of oxygen-containing compounds (Danheiser et al., 2003).

  • Rearrangement of Enantiomerically-Defined Stannanes

    Enantiomerically-defined α-(allyloxy)stannanes undergo [2,3]Wittig rearrangement with inversion of configuration at the lithium-bearing migrating terminus. This finding is significant for stereochemical control in organic synthesis (Tomooka et al., 1992).

  • Carboxylations of α-Amido and α-Acetoxy Stannanes

    α-Amido and α-acetoxy stannanes react with carbon dioxide, allowing the synthesis of arylglycine and mandelic acid derivatives. This demonstrates the potential of stannanes in carboxylation reactions (Mita et al., 2012).

  • Synthesis of Optically Active Compounds

    Stannane derivatives are used in the synthesis of optically active compounds, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE), through palladium catalysis and enzymatic methods (Chan et al., 1990).

  • Water-Soluble Tin Hydrides

    The creation of water-soluble tin hydrides like tris[3-(2-methoxyethoxy)propyl]stannane has implications for reactions requiring tin hydrides in aqueous environments (Light & Breslow, 2003).

  • Radical-Induced Ring Opening of Epoxides

    Tri-n-butyltin hydride, a stannane derivative, is used for radical-induced ring opening of epoxides, offering an alternative to the Wharton rearrangement (Barton, Motherwell & Motherwell, 1981).

Safety And Hazards

“Stannane, butylchlorodihydroxy-” poses potential safety hazards, including toxicity to aquatic life and endocrine-disrupting properties . Strict adherence to safety guidelines and regulations is crucial to protect both human health and the environment when working with this substance .

Future Directions

In the field of extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors . To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

properties

IUPAC Name

butyl(chloro)tin;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFUVTMPYOLBDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044797
Record name Butyl(chloro)stannanediol
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, butylchlorodihydroxy-

CAS RN

13355-96-9
Record name Butylchlorotin dihydroxide
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Record name Stannane, butylchlorodihydroxy-
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Record name Stannane, butylchlorodihydroxy-
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Record name Butyl(chloro)stannanediol
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Record name Butylchlorodihydroxystannane
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Record name BUTYLCHLOROTIN DIHYDROXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Agirregomezkorta, AB Martínez… - Composites Part B …, 2012 - Elsevier
Carbon fibre reinforced cyclic butylene terephthalate (CF-pCBT) composites non-isothermally processed by vacuum infusion starting from a one-component system have been …
Number of citations: 42 www.sciencedirect.com
A Agirregomezkorta, M Sánchez-Soto… - Journal of …, 2014 - journals.sagepub.com
Carbon fiber reinforced cyclic butylene terephthalate composites have been processed by vacuum infusion under two different non-isothermal processing routes starting from a one-…
Number of citations: 13 journals.sagepub.com

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